![molecular formula C22H25N3O3S B2778486 N-[(4-甲氧基苯基)甲基]-4-氧代-3-戊基-2-硫代-1H-喹唑啉-7-甲酸酰胺 CAS No. 421590-56-9](/img/no-structure.png)
N-[(4-甲氧基苯基)甲基]-4-氧代-3-戊基-2-硫代-1H-喹唑啉-7-甲酸酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves detailing the methods and procedures used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactivity of the compound. It includes understanding the types of reactions the compound can undergo, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties such as its melting point, boiling point, solubility, stability, and reactivity .科学研究应用
Cytotoxicity Studies for Cancer Research
This compound has been studied for its cytotoxic effects, particularly in the context of cancer research. The ability of such molecules to inhibit cell growth is crucial in the development of new chemotherapeutic agents. For instance, related thiosemicarbazone derivatives have been evaluated against various cancer cell lines, providing a foundation for further exploration of similar compounds .
Organometallic Complex Synthesis
The compound can act as a ligand in the formation of organometallic complexes. These complexes have a wide range of applications, including catalysis, materials science, and as models for biological systems. The synthesis and characterization of such complexes can lead to advancements in these fields .
Antimicrobial and Antibacterial Agents
Derivatives of this compound have shown potential as antimicrobial and antibacterial agents. The incorporation of the quinazoline moiety into the structure can enhance these properties, making it a valuable candidate for the development of new antibiotics .
Anti-HIV and Antiviral Research
Compounds with a triazole moiety, which is structurally similar to the quinazoline ring, have been used in the development of anti-HIV and antiviral medications. The structural similarity suggests that quinazoline derivatives could also be explored for their potential in treating viral infections .
作用机制
安全和危害
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the condensation of 4-methoxybenzylamine with 4-pentanone to form N-(4-methoxybenzyl)-4-pentanoneimine, which is then reacted with thiourea to form N-(4-methoxybenzyl)-4-pentanoneimine-2-thiol. This intermediate is then reacted with 7-chloroquinazoline-4(3H)-one to form the final product.", "Starting Materials": [ "4-methoxybenzylamine", "4-pentanone", "thiourea", "7-chloroquinazoline-4(3H)-one" ], "Reaction": [ "Condensation of 4-methoxybenzylamine with 4-pentanone in the presence of an acid catalyst to form N-(4-methoxybenzyl)-4-pentanoneimine", "Reaction of N-(4-methoxybenzyl)-4-pentanoneimine with thiourea in the presence of a base to form N-(4-methoxybenzyl)-4-pentanoneimine-2-thiol", "Reaction of N-(4-methoxybenzyl)-4-pentanoneimine-2-thiol with 7-chloroquinazoline-4(3H)-one in the presence of a base to form N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide" ] } | |
CAS 编号 |
421590-56-9 |
产品名称 |
N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
分子式 |
C22H25N3O3S |
分子量 |
411.52 |
IUPAC 名称 |
N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H25N3O3S/c1-3-4-5-12-25-21(27)18-11-8-16(13-19(18)24-22(25)29)20(26)23-14-15-6-9-17(28-2)10-7-15/h6-11,13H,3-5,12,14H2,1-2H3,(H,23,26)(H,24,29) |
InChI 键 |
WIKGNURHPRRRIC-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC)NC1=S |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2778404.png)
![N-[1-(3-Cyanophenyl)cyclopropyl]prop-2-enamide](/img/structure/B2778405.png)
![N-[[(2R,4R)-1-(6-Aminopyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl]but-2-ynamide](/img/structure/B2778406.png)
![4-(3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2778407.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2778411.png)
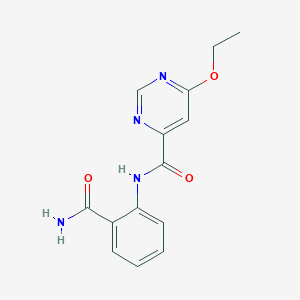
![[4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]methanol](/img/structure/B2778414.png)
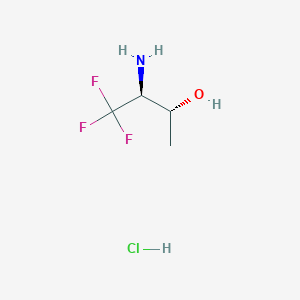
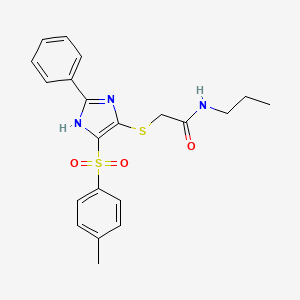
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide](/img/structure/B2778419.png)
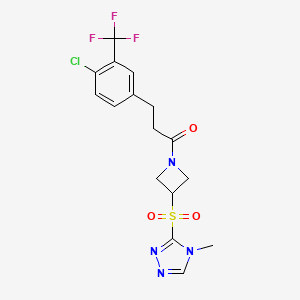
![[4-(4,6-Dimethoxypyrimidin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2778421.png)
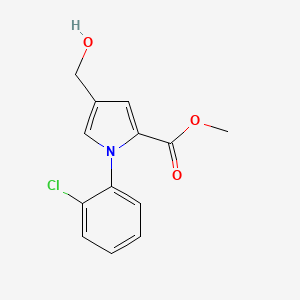
![2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2778426.png)